

# A Comprehensive Technical Guide to the Chemical Structure and Analogues of Tetrodotoxin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tetrodotoxin**

Cat. No.: **B1210768**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the chemical architecture of **tetrodotoxin** (TTX) and its naturally occurring analogues. It covers the core structure, mechanism of action, comparative potencies, and the experimental protocols essential for its study. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

## Chemical Structure of Tetrodotoxin (TTX)

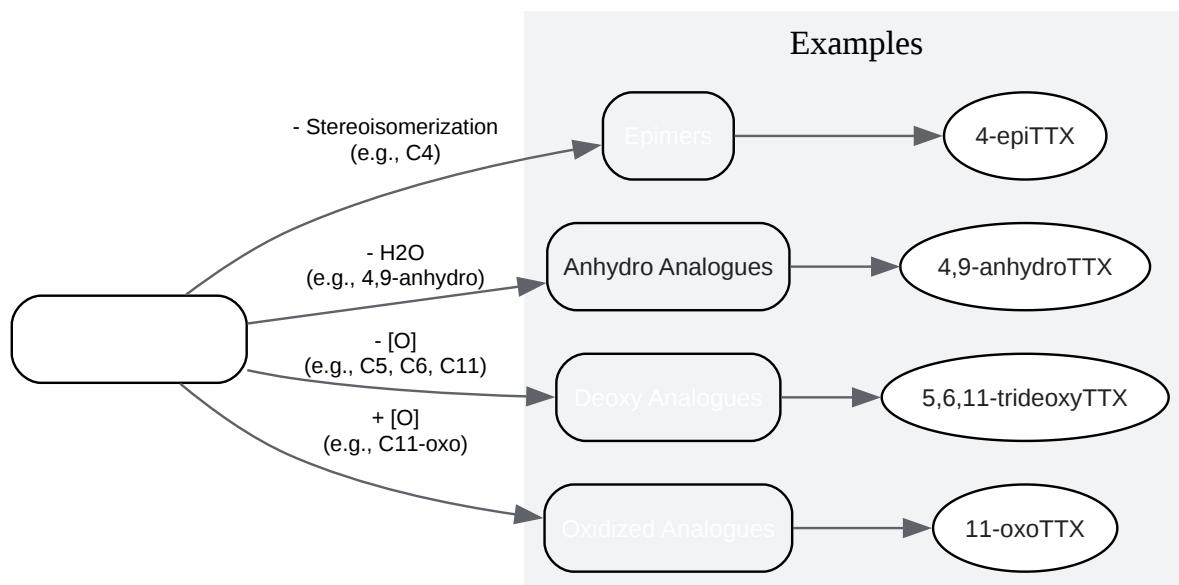
**Tetrodotoxin** (TTX) is a potent, non-proteinaceous neurotoxin renowned for its highly selective blockade of voltage-gated sodium channels (VGSCs).<sup>[1]</sup> Its molecular formula is  $C_{11}H_{17}N_3O_8$ , with a molecular weight of approximately 319.27 g/mol.<sup>[2][3]</sup> The intricate structure of TTX is characterized by a unique and complex architecture:

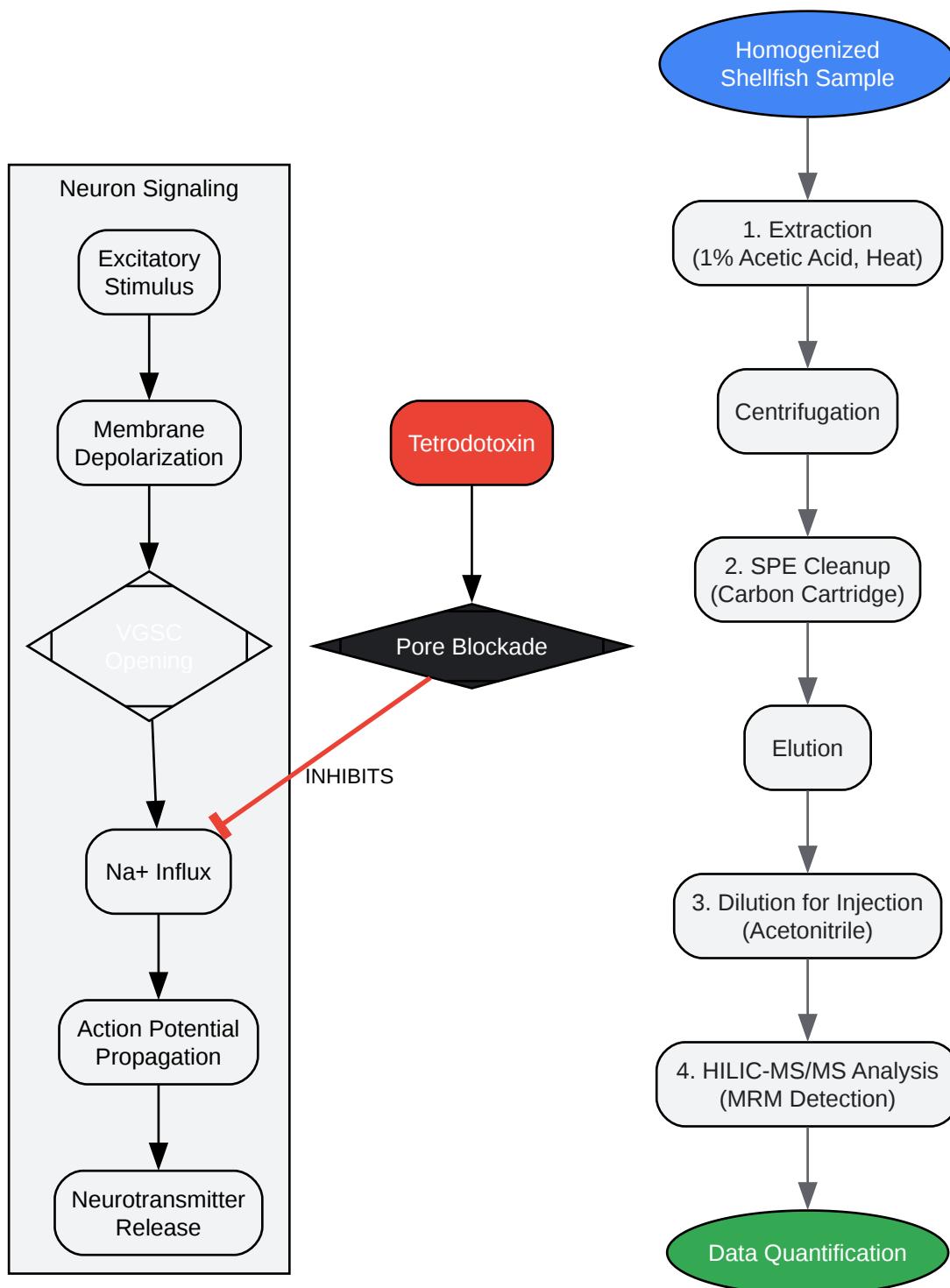
- **Guanidinium Group:** A positively charged guanidinium moiety is a critical feature for its toxic activity. This group mimics the hydrated sodium ion, allowing it to bind with high affinity to the sodium channel pore.<sup>[1]</sup>
- **Dioxa-adamantane Cage:** The core of the molecule is a highly oxygenated and rigid 2,4-dioxaadamantane carbon skeleton.<sup>[1]</sup>

- **Hydroxyl Groups:** Multiple hydroxyl groups adorn this cage structure, contributing to its polarity and specific interactions with the amino acid residues of the sodium channel.[\[1\]](#)
- **Hemilactal Linkage:** The structure contains a hemilactal linkage between C5 and C10, which can exist in equilibrium with a lactone form.[\[4\]](#)

The complex and stereochemically rich structure of TTX was first elucidated in 1964 and has presented a formidable challenge for synthetic chemists ever since.[\[2\]](#)

Core chemical structure of **Tetrodotoxin (TTX)**.


## Tetrodotoxin Analogues


Over 30 structural analogues of TTX have been identified from various marine and terrestrial organisms.[\[1\]](#) These analogues typically result from modifications such as deoxygenation, oxidation, or epimerization at various positions on the core TTX skeleton. The toxicity of these analogues varies significantly, highlighting critical structure-activity relationships.

Key classes of naturally occurring TTX analogues include:

- **Epimers:** Stereoisomers such as 4-epiTTX, which differ in the configuration at a single chiral center.[\[5\]](#)
- **Anhydro Analogues:** Formed by the loss of a water molecule, creating an additional ether linkage, such as 4,9-anhydroTTX.[\[5\]](#) This analogue is particularly interesting as it shows some selectivity for the Na<sub>v</sub>1.6 sodium channel subtype.[\[6\]](#)[\[7\]](#)
- **Deoxy Analogues:** Lacking one or more hydroxyl groups, such as 11-deoxyTTX, 5,11-dideoxyTTX, and 5,6,11-trideoxyTTX.[\[1\]](#)[\[5\]](#) The number and position of hydroxyl groups are crucial for binding affinity.[\[1\]](#)
- **Oxidized Analogues:** Featuring an oxidized functional group, such as 11-oxoTTX, where the primary alcohol at C11 is oxidized to an aldehyde or carboxylic acid.[\[5\]](#) This modification can, in some cases, increase toxicity.[\[4\]](#)
- **Nor-analogues:** Lacking a methyl(ene) group, such as 11-norTTX-6(S)-ol, where the C11 hydroxymethyl group is absent.[\[4\]](#)

- Other Complex Analogues: Chiriquitoxin, for example, features a glycine residue attached to the C11 position.[5]



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Evaluation of Toxicity Equivalency Factors of Tetrodotoxin Analogues with a Neuro-2a Cell-Based Assay and Application to Puffer Fish from Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrodotoxin | C11H17N3O8 | CID 11174599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical properties and biological activities of three highly purified major tetrodotoxin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity Equivalency Factors for Tetrodotoxin Analogues Determined with Automated Patch Clamp on Voltage-Gated Sodium Channels in Neuro-2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TTX metabolite 4,9-anhydro-TTX is a highly specific blocker of the Na(v1.6) voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical Structure and Analogues of Tetrodotoxin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210768#chemical-structure-and-analogues-of-tetrodotoxin>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)